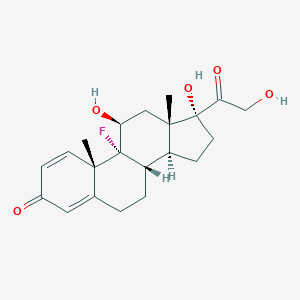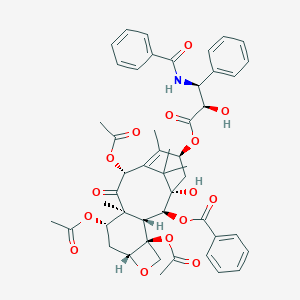![molecular formula C7H6N2O B118350 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one CAS No. 142078-42-0](/img/structure/B118350.png)
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one, also known as PPY, is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. PPY is a fused pyridine-pyrrole ring system, which exhibits a unique structure and biological activity. In
作用機序
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one is not fully understood. However, it is believed that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one exerts its biological activity through the interaction with specific targets in cells. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has also been shown to bind to specific receptors, such as the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one inhibits the growth of cancer cells and viruses. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has several advantages for lab experiments, including its unique structure and biological activity. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives can be easily synthesized and modified, which allows for the development of new compounds with improved properties. However, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one. One direction is the development of new 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives with improved properties for the treatment of various diseases. Another direction is the investigation of the mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives. This will provide insights into the biological activity of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its potential targets in cells. Finally, the development of new synthetic methods for 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives will enable the synthesis of new compounds with unique properties.
合成法
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an α-bromoester, and ammonia in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone in the presence of an acid catalyst.
科学的研究の応用
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been developed as potential drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In material science, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a precursor for the synthesis of conducting polymers, which have applications in electronic devices and sensors. In organic synthesis, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a building block for the synthesis of various compounds.
特性
CAS番号 |
142078-42-0 |
|---|---|
製品名 |
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one |
分子式 |
C7H6N2O |
分子量 |
134.14 g/mol |
IUPAC名 |
3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-5H,(H,9,10) |
InChIキー |
SUJITZBHNIKATG-UHFFFAOYSA-N |
異性体SMILES |
C1=CNC2=CC=NC(=O)C21 |
SMILES |
C1=CN=C2C1C(=O)NC=C2 |
正規SMILES |
C1=CNC2=CC=NC(=O)C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



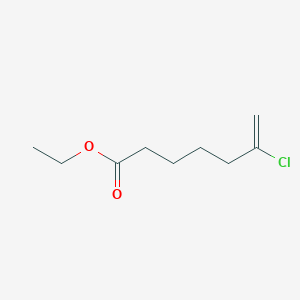
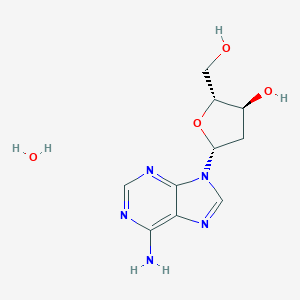
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

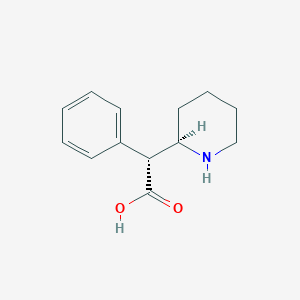
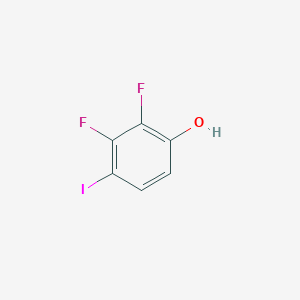
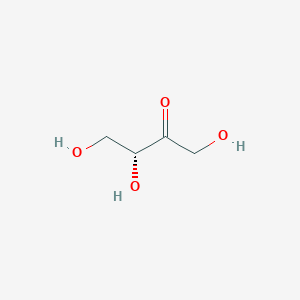
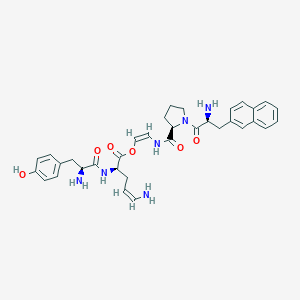
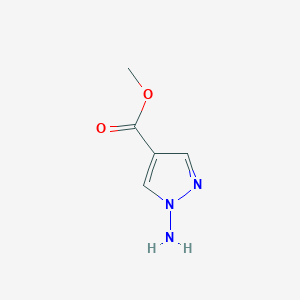
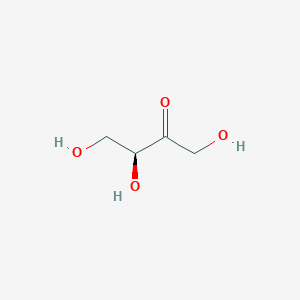
![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)
